3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
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Overview
Description
3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl, methoxy, and piperidinyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Piperidinyl Substitution: The final step involves the substitution of the piperidinyl group, which can be carried out using nucleophilic substitution reactions with appropriate piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group may play a crucial role in binding interactions, while the methoxy and piperidinyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorophenyl)sulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline
- 3-((4-Chlorophenyl)sulfonyl)-6-hydroxy-4-(3-methylpiperidin-1-yl)quinoline
Uniqueness
3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct profile that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-4-3-11-25(14-15)22-19-12-17(28-2)7-10-20(19)24-13-21(22)29(26,27)18-8-5-16(23)6-9-18/h5-10,12-13,15H,3-4,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAXTVOTLIYPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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